Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is a complex organic compound with the molecular formula C24H23NO3. This compound is known for its unique structure, which includes a biphenyl group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate typically involves the reaction of biphenyl-4-carbonyl chloride with 3-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Butyl 3-[(2-tert-butylphenoxy)acetyl)amino]benzoate
- Butyl 3-[(benzoylamino)carbothioyl)amino]benzoate
Uniqueness
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is unique due to its biphenyl group, which imparts distinct hydrophobic characteristics and enhances its interaction with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
butyl 3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-16-28-24(27)21-10-7-11-22(17-21)25-23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26) |
InChI Key |
LIZGVNJXSDRAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.